![molecular formula C28H30N8O B1684597 4-[6-(1H-indol-5-yl)-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine CAS No. 1062159-35-6](/img/structure/B1684597.png)

4-[6-(1H-indol-5-yl)-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine

説明

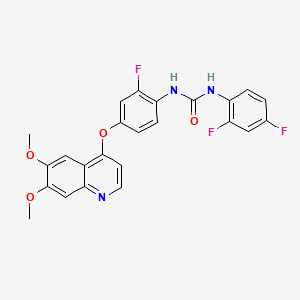

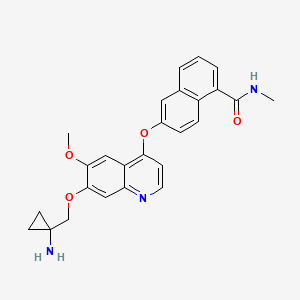

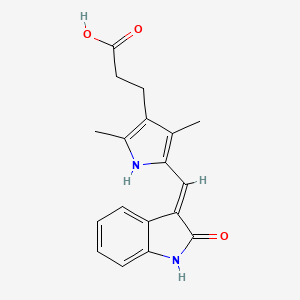

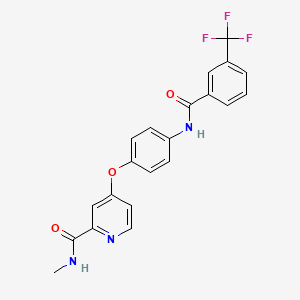

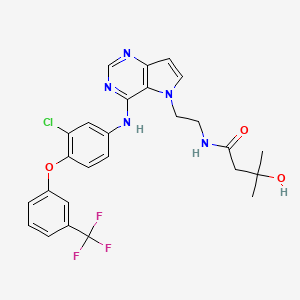

The compound contains several functional groups including an indole, a pyrazolopyrimidine, a morpholine, and a piperidine. Indole derivatives are known to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the indole moiety is known to undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the indole moiety could contribute to its aromaticity .科学的研究の応用

mTOR Kinase Inhibition in Cancer Therapy

A study by Nowak et al. (2009) discovered that the compound 6-(1H-indol-5-yl)-4-morpholin-4-yl-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]-1H-pyrazolo[3,4-d]pyrimidine is a potent and selective inhibitor of mammalian target of rapamycin (mTOR). This inhibition was found to be effective in the context of cancer therapy, as mTOR is a central regulator of cell growth and metabolism, and its inhibition can potentially be utilized in cancer treatment strategies (Nowak et al., 2009).

Synthesis of Novel Derivatives for Antitubercular and Antifungal Activity

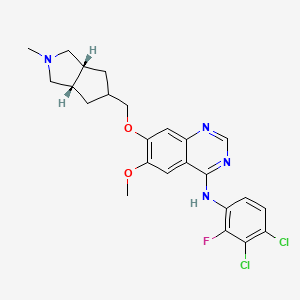

Syed, Alagwadi, and Alegaon (2013) explored the synthesis of novel derivatives including 6-(4-substituted aryl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole. The study included the generation of 5-morpholin-4-ylmethyl derivatives, which were screened for antitubercular and antifungal activities. Some of these compounds displayed significant antitubercular and antifungal properties (Syed, Alagwadi, & Alegaon, 2013).

Potential in Anticancer Drug Synthesis

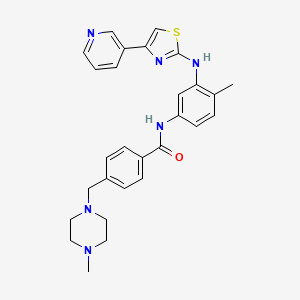

Wang et al. (2016) synthesized 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, an important intermediate for the synthesis of biologically active compounds. This synthesis has implications in anticancer drug development, as these intermediates can be used to create small molecule inhibitors with potential anticancer activities (Wang et al., 2016).

Development of Antioxidant Agents

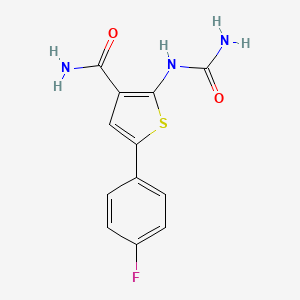

Aziz et al. (2021) designed novel 3-(4-(thiophen-2-yl)-pyridin/pyran/pyrimidin/pyrazol-2-yl)-1H-indole derivatives with the aim of creating high-efficiency antioxidants. These derivatives were synthesized by pairing heterocycles with indole and thiophene and showed promising antioxidant activity, thus highlighting the potential use of these compounds in medicinal chemistry for antioxidant development (Aziz et al., 2021).

作用機序

Target of Action

WAY-600, also known as “WAY 600” or “4-[6-(1H-indol-5-yl)-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine”, is a potent, ATP-competitive, and selective inhibitor of mammalian target of rapamycin (mTOR) . mTOR is a serine/threonine protein kinase that regulates cell growth, cell proliferation, cell motility, cell survival, protein synthesis, autophagy, and transcription.

Mode of Action

WAY-600 selectively inhibits mTOR over PI3Kα and PI3Kɣ . This results in decreased phosphorylation of the mTORC1 and mTORC2 substrates Akt and S6 kinase (S6K1), respectively .

Biochemical Pathways

The inhibition of mTOR by WAY-600 affects several biochemical pathways. It disrupts the assembly of mTORC1 (mTOR-Raptor association) and mTORC2 (mTOR-Rictor association) . The activation of mTORC1 (indicated by p-S6K1 and p-4E-BP1) and mTORC2 is almost blocked by WAY-600 . This leads to a decrease in the phosphorylation of the mTORC1 and mTORC2 substrates Akt and S6 kinase (S6K1), respectively .

Pharmacokinetics

WAY-600 is a solid compound with a molecular weight of 494.59 . It is soluble in DMSO, with a solubility of ≥12.38 mg/mL . The compound should be stored at -20°C . .

Result of Action

WAY-600 has been shown to decrease the proliferation of various cancer cell lines, including breast, prostate, glioma, kidney, and colorectal cancer cells . It also reduces tumor growth in a HepG2 mouse xenograft model when administered at a dose of 10 mg/kg for 14 days .

Action Environment

The action of WAY-600 can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and efficacy. Additionally, the stability of the compound can be affected by storage conditions . .

生化学分析

Biochemical Properties

WAY-600 plays a significant role in biochemical reactions. It selectively inhibits mTOR over PI3Kα and PI3Kɣ . It blocks the assembly and activation of mTOR complex 1/2 (mTORC1/2), which are substrates of Akt and S6 .

Cellular Effects

WAY-600 has profound effects on various types of cells and cellular processes. It globally inhibits mTOR signaling and AKT function in cellular models dose-dependently . It profoundly inhibits cap-dependent and global protein synthesis in MDA361, human breast cancer cells . It shows antiproliferative effects in various cancer cell lines involving G1 cell cycle arrest and selective apoptosis .

Molecular Mechanism

WAY-600 exerts its effects at the molecular level through several mechanisms. It blocks the assembly and activation of mTOR complex 1/2 (mTORC1/2), which are substrates of Akt and S6 . It does not inhibit P-AKT (T308), but it does inhibit the mTORC1 substrate P-S6K (T389) and mTORC2 substrate P-AKT (S473) at submicromolar concentrations in various cancer cells .

Metabolic Pathways

特性

IUPAC Name |

4-[6-(1H-indol-5-yl)-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N8O/c1-2-20(17-29-8-1)19-34-10-6-23(7-11-34)36-28-24(18-31-36)27(35-12-14-37-15-13-35)32-26(33-28)22-3-4-25-21(16-22)5-9-30-25/h1-5,8-9,16-18,23,30H,6-7,10-15,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPEIJQLXFHKLJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C3=C(C=N2)C(=NC(=N3)C4=CC5=C(C=C4)NC=C5)N6CCOCC6)CC7=CN=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649397 | |

| Record name | 6-(1H-Indol-5-yl)-4-(morpholin-4-yl)-1-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}-1H-pyrazolo[3,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1062159-35-6 | |

| Record name | 6-(1H-Indol-5-yl)-4-(morpholin-4-yl)-1-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}-1H-pyrazolo[3,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-tert-butyl-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1684514.png)

![3-[(3-(2-Carboxyethyl)-4-methylpyrrol-2-YL)methylene]-2-indolinone](/img/structure/B1684518.png)

![2-Bromo-4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol](/img/structure/B1684522.png)

![Benzamide, 2-[[2-[[2-methoxy-4-(4-morpholinyl)phenyl]amino]-5-(trifluoromethyl)-4-pyridinyl]amino]-N-methyl-](/img/structure/B1684527.png)

![2-({5-Chloro-2-[(2-Methoxy-4-Morpholin-4-Ylphenyl)amino]pyrimidin-4-Yl}amino)-N-Methylbenzamide](/img/structure/B1684528.png)